molecular formula C11H12BrFO2 B13319325 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane

Cat. No.: B13319325
M. Wt: 275.11 g/mol
InChI Key: CSDQKJXQAFFATG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is a halogenated oxolane derivative featuring a bromine atom at the 3-position of the oxolane (tetrahydrofuran) ring and a 2-fluorobenzyl ether group at the 4-position. Its structure combines the conformational flexibility of the oxolane ring with the electronic effects of bromine and fluorine substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrFO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2

InChI Key

CSDQKJXQAFFATG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane typically involves the reaction of 3-bromo-4-hydroxyoxolane with 2-fluorobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and methoxy derivatives.

    Oxidation: Products include lactones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Lipophilicity and Substituent Effects

Compound Substituent Position logK Value Key Observation
3-Bromo isomer (3h) 3-Bromo Lower Reduced lipophilicity vs. 4-bromo
4-Bromo isomer (3i) 4-Bromo Higher Enhanced hydrophobic interactions
3-Methoxy derivative 3-Methoxy Higher Optimal for membrane permeability

Halogen Substitution Effects

The nature of halogen substituents on the benzyl group alters reactivity and binding:

  • 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane (CAS 1601122-43-3): Bromine at the phenyl group increases molecular weight (336.02 g/mol) and polarizability compared to the 2-fluorophenyl analogue. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability .

Methoxy vs. Hydroxyl Group Impact

Oxygen-containing substituents on the oxolane ring modulate biological activity:

  • Hydroxyl groups : In compounds like GS441524, hydroxyl groups at positions 3 and 4 of the oxolane ring form hydrogen bonds with protease residues (e.g., GLN189, THR190), enhancing binding affinity .

Antifungal Activity and Substituent Number

Evidence from geranylphenol derivatives shows that increasing methoxy groups can enhance antifungal activity, but acetylation reverses this trend . For example:

  • Trimethoxy derivatives: Exhibit higher inhibition of Botrytis cinerea than mono- or dimethoxy analogues.
  • Acetylated methoxy groups : Reduce activity, highlighting the importance of free hydroxyl groups for antifungal efficacy .

Conformational Flexibility and Ring Puckering

The oxolane ring’s puckering dynamics , quantified via Cremer-Pople coordinates, influence binding to biological targets. Substituents like bromine and methoxy groups may restrict pseudorotation, favoring specific conformations that optimize interactions with enzymes or receptors .

Biological Activity

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane features a bromine atom and a fluorinated phenyl group, which contribute to its unique chemical reactivity. The compound can act as an electrophile, capable of interacting with nucleophilic sites on biomolecules, leading to modifications of proteins and nucleic acids.

The biological activity of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in diseases related to enzyme dysfunction or receptor activity modulation.

Key Mechanisms:

  • Electrophilic Interactions : The compound acts as an electrophile, allowing it to react with nucleophilic biomolecules.
  • Binding Affinity : The presence of halogens (bromine and fluorine) enhances its binding affinity to target proteins, which may influence various physiological processes.

Biological Activity

Research indicates that 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane has shown promise in several biological assays:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For example, derivatives with fluorinated groups have been noted for their anti-proliferative effects on human leukemia cells .
  • Enzyme Inhibition : The compound has been investigated for its potential inhibitory effects on enzymes such as cholinesterases and cyclooxygenases, which are critical in inflammatory processes and neurodegenerative diseases .
  • Pharmacological Potential : Its unique structure suggests applications in medicinal chemistry, particularly in drug discovery aimed at treating diseases associated with specific enzyme activities.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityCell Line/TargetResult
CytotoxicityK563 leukemia cellsSignificant anti-proliferative effects observed
Enzyme inhibitionCholinesterasesModerate inhibition noted (IC50 values)
Binding affinityVarious receptorsEnhanced binding due to halogen presence

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